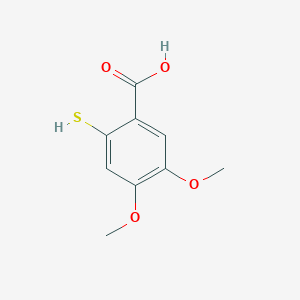

4,5-Dimethoxy-2-mercaptobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O4S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

4,5-dimethoxy-2-sulfanylbenzoic acid |

InChI |

InChI=1S/C9H10O4S/c1-12-6-3-5(9(10)11)8(14)4-7(6)13-2/h3-4,14H,1-2H3,(H,10,11) |

InChI Key |

GTHVKCQKTDQFPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)S)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dimethoxy 2 Mercaptobenzoic Acid and Its Precursors

Classical Approaches for the Construction of 2-Mercaptobenzoic Acid Scaffolds

The formation of the 2-mercaptobenzoic acid core is a foundational aspect of the synthesis. Traditional methods have established reliable routes to introduce a thiol group ortho to a carboxylic acid on an aromatic ring.

Diazotization-Based Routes to Thiol-Containing Aromatic Carboxylic Acids

A cornerstone in aromatic chemistry, the Sandmeyer and related reactions involving diazonium salts, provide a versatile method for introducing a variety of functional groups, including thiols, onto an aromatic ring. This approach typically begins with the corresponding aminobenzoic acid.

The general process involves the diazotization of an anthranilic acid derivative using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures to form a diazonium salt. This highly reactive intermediate can then be treated with a sulfur-containing nucleophile. A common and effective method is the use of a xanthate salt (e.g., potassium ethyl xanthate), followed by hydrolysis of the resulting xanthate ester to yield the desired thiol.

For the synthesis of the target molecule, this would conceptually start from 2-amino-4,5-dimethoxybenzoic acid. The synthesis of this precursor is achievable from 4,5-dimethoxy-2-nitrobenzoic acid through catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst. chemicalbook.com The subsequent diazotization of 2-amino-4,5-dimethoxybenzoic acid and reaction with a suitable sulfur source would lead to the formation of 4,5-dimethoxy-2-mercaptobenzoic acid. While this specific transformation is a logical application of a well-established methodology, detailed procedural data in the scientific literature for this exact substrate is sparse.

| Step | Reactant | Reagents | Product | Notes |

| 1 | 4,5-Dimethoxy-2-nitrobenzoic acid | H₂, Pd/C | 2-Amino-4,5-dimethoxybenzoic acid | Catalytic hydrogenation is a standard and high-yielding method for the reduction of nitroarenes. chemicalbook.com |

| 2 | 2-Amino-4,5-dimethoxybenzoic acid | 1. NaNO₂, HCl (aq) 2. KOCS₂Et 3. H₃O⁺, Δ | This compound | This represents a classical Leuckart thiophenol synthesis or a variation thereof. |

Reduction of Disulfide-Containing Benzoic Acid Derivatives

An alternative route to aromatic thiols involves the reduction of the corresponding disulfide. In this approach, a dithiobis(benzoic acid) derivative serves as a stable precursor that can be cleaved to yield two equivalents of the desired mercaptobenzoic acid. The disulfide itself can often be prepared from the corresponding anthranilic acid. For instance, diazotized anthranilic acids can react with sodium disulfide to form the symmetrical disulfide.

The reduction of the disulfide bond to the thiol can be accomplished using various reducing agents. Common laboratory-scale reagents for this transformation include zinc dust in an acidic medium (e.g., acetic acid), sodium borohydride, or phosphine (B1218219) reagents like triphenylphosphine (B44618) in the presence of water. The choice of reducing agent depends on the compatibility with other functional groups present in the molecule. For a dimethoxy-substituted dithiobis(benzoic acid), a mild reducing agent would be preferable to avoid undesired side reactions.

| Precursor | Reducing Agent | Product |

| 2,2'-Dithiobis(4,5-dimethoxybenzoic acid) | Zinc / Acetic Acid | This compound |

| 2,2'-Dithiobis(4,5-dimethoxybenzoic acid) | Sodium Borohydride | This compound |

| 2,2'-Dithiobis(4,5-dimethoxybenzoic acid) | Triphenylphosphine / H₂O | This compound |

Strategies for Introducing Dimethoxy Groups onto the Benzoic Acid Core

The placement of two methoxy (B1213986) groups at the C4 and C5 positions of the benzoic acid ring is another critical challenge in the synthesis of the target compound. These substitutions can be introduced either before or after the formation of the mercaptobenzoic acid scaffold.

Electrophilic Aromatic Substitution for Methoxylation

Introducing methoxy groups onto a benzoic acid core can be achieved through electrophilic aromatic substitution, although this is often challenging due to the deactivating nature of the carboxylic acid group. A more common strategy involves the methoxylation of a more activated precursor, such as a dihydroxybenzoic acid.

Starting with a suitable dihydroxybenzoic acid, the hydroxyl groups can be converted to methoxy groups via Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form phenoxides, which then act as nucleophiles to displace a halide from a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide. The regiochemistry of the initial dihydroxybenzoic acid is crucial for obtaining the desired 4,5-dimethoxy substitution pattern. For example, starting from 4,5-dihydroxybenzoic acid (protocatechuic acid) would not yield the correct substitution pattern for the final product after subsequent functionalization at the 2-position. A more viable, though synthetically complex, precursor would be a 4,5-dihydroxy-2-substituted benzoic acid.

| Substrate | Reagents | Product |

| Suitably substituted dihydroxybenzoic acid | Dimethyl sulfate, Base (e.g., K₂CO₃) | Corresponding dimethoxybenzoic acid |

| Suitably substituted dihydroxybenzoic acid | Methyl iodide, Base (e.g., NaH) | Corresponding dimethoxybenzoic acid |

Nucleophilic Aromatic Substitution on Activated Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) offers another pathway for introducing methoxy groups, particularly when the aromatic ring is substituted with strong electron-withdrawing groups and suitable leaving groups (halogens) are present at the desired positions.

In this strategy, a dihalogenated benzoic acid derivative, activated by an electron-withdrawing group (such as a nitro group), is treated with a methoxide (B1231860) source, typically sodium methoxide in methanol (B129727). The reaction proceeds via an addition-elimination mechanism, where the methoxide ion attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the halide ion. For the synthesis of a 4,5-dimethoxy derivative, a precursor such as 4,5-dihalo-2-nitrobenzoic acid would be required. The nitro group not only activates the ring for SNAr but can also serve as a precursor to the amino group needed for the subsequent introduction of the thiol functionality via diazotization.

A documented synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid illustrates this principle. The process involves nitration, followed by a double nucleophilic substitution with sodium methoxide, reduction of the nitro group, and finally, diazotization and reduction to remove the amino group. researchgate.net This highlights the feasibility of using SNAr for introducing multiple methoxy groups on a halogenated benzoic acid core.

| Reactant | Reagents | Product |

| 4,5-Dihalo-2-nitrobenzoic acid | Sodium methoxide (CH₃ONa) in Methanol (CH₃OH) | 4,5-Dimethoxy-2-nitrobenzoic acid |

Convergent and Linear Synthesis Pathways for this compound

Linear synthesis involves the sequential modification of a single starting material through a series of steps. A plausible linear route to this compound could commence with a readily available starting material like 3,4-dimethoxybenzoic acid (veratric acid). The synthesis would proceed through the following conceptual steps:

Nitration: Introduction of a nitro group at the 2-position of veratric acid. This step requires careful control of reaction conditions to achieve the desired regioselectivity.

Reduction: Conversion of the nitro group to an amino group, yielding 2-amino-4,5-dimethoxybenzoic acid.

Diazotization and Thiolation: Transformation of the amino group into a thiol group via the methods described in section 2.1.1.

Convergent synthesis , in contrast, involves the independent synthesis of different fragments of the molecule, which are then combined in the later stages. This approach can be more efficient for complex molecules as it allows for the parallel construction of key building blocks. A hypothetical convergent synthesis for this compound is less obvious due to the highly integrated nature of the substituted benzene (B151609) ring. However, one could envision a strategy where a pre-functionalized 4,5-dimethoxybenzene derivative is carboxylated and then functionalized at the 2-position. The practicality of such a convergent route would heavily depend on the availability and reactivity of the chosen fragments.

| Synthesis Type | Advantages | Disadvantages |

| Linear | Conceptually simpler to plan. | Overall yield can be low for long sequences. A failure in an early step compromises the entire synthesis. |

| Convergent | Often results in higher overall yields. Allows for parallel synthesis of fragments, potentially saving time. | May require more complex strategic planning and fragment coupling reactions. |

Synthesis via Halogenated 4,5-Dimethoxybenzoic Acid Intermediates

One established route to this compound involves the use of a halogenated precursor, typically 2-halo-4,5-dimethoxybenzoic acid. This intermediate serves as a handle for the subsequent introduction of the sulfur functionality. The synthesis of this halogenated intermediate is a critical first step.

A method for preparing 2-halo-4,5-dimethoxybenzoic acid (where halo can be chlorine or bromine) starts from veratrole (1,2-dimethoxybenzene). google.com The process involves a three-step sequence:

Halogenation of Veratrole : Veratrole is reacted with a metal halide (like sodium chloride or potassium bromide), sulfuric acid, and hydrogen peroxide to yield 3,4-dimethoxy-halogenobenzene. google.com

Chloromethylation : The resulting 3,4-dimethoxy-halogenobenzene is then subjected to chloromethylation.

Oxidation : The final step involves the oxidation of the chloromethyl group to a carboxylic acid using potassium permanganate, which yields the desired 2-halo-4,5-dimethoxybenzoic acid. google.com

Once the 2-halo-4,5-dimethoxybenzoic acid is obtained, the thiol group can be introduced. This typically involves a nucleophilic substitution reaction where the halogen atom is displaced by a sulfur nucleophile. Common reagents for this step include sodium sulfide (B99878) or sodium hydrosulfide. An alternative approach involves reaction with thiourea (B124793) followed by hydrolysis, a method used in the synthesis of other mercaptobenzoic acids. google.comguidechem.com

| Step | Reactants | Key Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1 | Veratrole | Metal halide, H₂SO₄, H₂O₂ | 3,4-Dimethoxy-halogenobenzene | ~98% | google.com |

| 2 | 3,4-Dimethoxy-halogenobenzene | (Not specified) | 2-Halo-4,5-dimethoxy benzyl (B1604629) chloride | - | google.com |

| 3 | 2-Halo-4,5-dimethoxy benzyl chloride | KMnO₄, Tetrabutylammonium bromide | 2-Halo-4,5-dimethoxybenzoic acid | - | google.com |

Preparation from 4,5-Dimethoxy-2-Nitrobenzoic Acid Derivatives

An alternative and widely used pathway to this compound begins with the nitration of a dimethoxybenzoic acid precursor. The key intermediate in this route is 4,5-dimethoxy-2-nitrobenzoic acid.

The synthesis of this nitro derivative typically starts from veratric acid (3,4-dimethoxybenzoic acid). chemicalbook.com The nitration is achieved by treating veratric acid with nitric acid. chemicalbook.com Reaction conditions, such as temperature and acid concentration, are controlled to favor the introduction of the nitro group at the 2-position, ortho to the carboxyl group. One method involves reacting 3,4-dimethoxybenzoic acid with 20% nitric acid in an ice-bath, which can yield the product in around 77% yield. chemicalbook.com

The conversion of 4,5-dimethoxy-2-nitrobenzoic acid to the target mercapto compound involves a two-step sequence:

Reduction of the Nitro Group : The nitro group is first reduced to an amino group (-NH₂) to form 2-amino-4,5-dimethoxybenzoic acid. This reduction can be accomplished using various methods, such as catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. chemicalbook.com

Conversion of the Amino Group to a Thiol : The resulting 2-amino-4,5-dimethoxybenzoic acid is then converted to the thiol. This is commonly achieved through a diazotization reaction (reacting the amine with nitrous acid to form a diazonium salt), followed by treatment with a sulfur-containing reagent like potassium ethyl xanthate (followed by hydrolysis) or sodium sulfide.

| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1 | Veratric Acid | Nitric Acid | 4,5-Dimethoxy-2-nitrobenzoic acid | 77-93% | chemicalbook.com |

| 2 | 4,5-Dimethoxy-2-nitrobenzoic acid | Pd/C, H₂ | 2-Amino-4,5-dimethoxybenzoic acid | ~83% | chemicalbook.com |

| 3 | 2-Amino-4,5-dimethoxybenzoic acid | 1. NaNO₂, HCl 2. K-Ethyl Xanthate | This compound | - | - |

Development of Selective Thiolation Methods on Substituted Benzoic Acids

Directly introducing a thiol group onto a benzoic acid ring with high regioselectivity presents a significant challenge. To address this, research has focused on developing selective thiolation methods. A notable advancement is the use of directing groups to guide the C-H activation and subsequent C-S bond formation to a specific position.

One such method is a rhodium(III)-catalyzed, carboxylate-directed ortho-selective thiolation of benzoic acids. rsc.org In this process, the carboxyl group of the benzoic acid derivative acts as an internal directing group, guiding the rhodium catalyst to activate the C-H bond at the ortho position. The activated intermediate then reacts with a disulfide reagent to form the C-S bond, yielding the ortho-thiolated benzoic acid. rsc.org This approach offers high regioselectivity and has been shown to be effective for a range of benzoic acid derivatives. rsc.org

Another strategy involves the use of removable auxiliary directing groups. For instance, an 8-aminoquinoline (B160924) moiety can be used as a bidentate directing group to achieve copper-mediated ortho C-H bond sulfonylation of benzoic acid derivatives. researchgate.net While this method introduces a sulfonyl group rather than a thiol, it demonstrates the principle of directed C-H functionalization that can be adapted for thiolation. Similarly, nickel-catalyzed direct ortho-thiolation has been developed for N-benzoyl alpha-amino acid derivatives, showcasing the potential of this approach. researchgate.net These methods provide a more direct route to ortho-functionalized benzoic acids, potentially reducing the number of synthetic steps compared to classical methods that rely on pre-functionalized substrates.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In the context of synthesizing this compound, this translates to employing catalytic systems that minimize waste and energy consumption, and exploring alternative reaction media and bio-inspired pathways.

Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-sulfur (C-S) bonds. nih.govresearchgate.net These methods are highly relevant for the synthesis of this compound, particularly when starting from halogenated precursors. Metals such as palladium, copper, and nickel are commonly employed to catalyze the cross-coupling of an aryl halide (e.g., 2-bromo-4,5-dimethoxybenzoic acid) with a sulfur source. researchgate.net

Palladium-catalyzed coupling : This is one of the most important methods for synthesizing thioethers and related compounds. nih.gov The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with a thiol.

Copper-catalyzed coupling : Copper-based catalysts are often preferred due to their lower cost and toxicity compared to palladium. researchgate.net These reactions, sometimes referred to as Ullmann-type couplings, can effectively form C-S bonds under various conditions. Copper catalysts have been used in the ipso-thiolation of arylboronic acid esters with thiosulfonates, providing a mild and odorless route to aryl sulfides. researchgate.net

Nickel-catalyzed coupling : Nickel catalysts offer a cost-effective alternative and can facilitate the thiolation of unactivated C(sp²)-H bonds, sometimes without the need for metallic oxidants. researchgate.net

These catalytic methods often offer higher yields, milder reaction conditions, and better functional group tolerance compared to traditional nucleophilic aromatic substitution reactions. nih.govresearchgate.net

| Metal Catalyst System | Typical Substrates | Advantages | Reference |

|---|---|---|---|

| Palladium (Pd) | Aryl halides, thiols | High efficiency, broad scope | nih.govresearchgate.net |

| Copper (Cu) | Aryl halides, thiols, arylboronic acids | Low cost, low toxicity | researchgate.net |

| Nickel (Ni) | Aryl halides, unactivated C-H bonds | Cost-effective, can catalyze C-H activation | researchgate.netresearchgate.net |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis integrates the high selectivity of biocatalysts (enzymes) with the versatility of traditional chemical reactions. nih.gov This approach can lead to more efficient and environmentally friendly synthetic routes. While a specific chemoenzymatic route for this compound is not extensively documented, the principles can be applied to its synthesis.

For example, enzymes could be used for the selective functionalization of precursors. Oxidoreductase enzymes could be employed for selective hydroxylation or demethylation steps on the aromatic ring, potentially creating precursors that are more easily functionalized in subsequent chemical steps. researchgate.net Hydrolase enzymes, such as lipases or esterases, could be used for the enantioselective hydrolysis of a racemic ester precursor, which could be valuable if chiral derivatives were desired. nih.gov

A hypothetical chemoenzymatic approach might involve:

An enzymatic oxidation of a readily available precursor like veratric acid to introduce a hydroxyl group at a specific position.

Chemical conversion of the hydroxyl group to a leaving group.

A final enzymatic or chemical step to introduce the thiol functionality.

The use of enzymes can reduce the need for protecting groups and lead to higher stereoselectivity and regioselectivity, which are key principles of green chemistry. researchgate.netmanchester.ac.uk

Solvent-Free and Reduced Waste Methodologies

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances. This includes reducing solvent use, avoiding toxic reagents, and designing atom-economical reactions.

Solvent-Free Reactions : Performing reactions without a solvent (neat) or in alternative, benign solvents like water can significantly reduce environmental impact. researchgate.net For example, efficient, one-pot syntheses of various sulfur-containing heterocyclic compounds have been developed in water, highlighting the potential for aqueous media in C-S bond formation. researchgate.net Solvent-free, three-component reactions have also been reported for the synthesis of thiazolidin-4-ones, where 2-mercaptoacetic acid acts as both a reagent and a catalyst, demonstrating the feasibility of eliminating solvents. researchgate.net

Reduced Waste : Methodologies that reduce waste often involve catalytic processes or one-pot reactions where multiple steps are performed in the same vessel without isolating intermediates. This minimizes solvent use for workup and purification. The development of visible-light-initiated reactions, which can proceed without additives or catalysts using oxygen as a green oxidant, represents another promising direction for reducing waste in the synthesis of sulfur-containing compounds. rsc.org

Applying these principles to the synthesis of this compound could involve adapting existing methods to be performed in water or under solvent-free conditions, or designing a one-pot process from a readily available precursor like 2-bromo-4,5-dimethoxybenzoic acid.

Chemical Reactivity and Transformation Mechanisms of 4,5 Dimethoxy 2 Mercaptobenzoic Acid

Reactions Involving the Thiol Group (-SH)

The thiol group is a primary site of reactivity, functioning as a potent nucleophile (as the thiolate) and being susceptible to oxidation.

The thiol group of 4,5-Dimethoxy-2-mercaptobenzoic acid is readily oxidized under various conditions. The most common transformation is the oxidative coupling of two thiol molecules to form a disulfide-bridged dimer. This reaction is analogous to the well-documented oxidation of other mercaptobenzoic acids. researchgate.net

Under mild conditions, exposure to oxidants such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst like an iodide ion, can efficiently produce the corresponding disulfide, 2,2'-disulfanediylbis(4,5-dimethoxybenzoic acid). researchgate.net Other reagents, including dimethyl sulfoxide (B87167) (DMSO) under acidic conditions, are also effective for this transformation. biolmolchem.com The reaction generally proceeds through a thiol-disulfide exchange mechanism. The pH can be a critical factor; for instance, with 2-mercaptobenzoic acid, complete oxidation to the disulfide is observed at neutral pH under hydrothermal conditions. researchgate.net

Further oxidation of the sulfur center can lead to the formation of sulfonic acids. While the direct oxidation of the thiol to a sulfonic acid is possible with strong oxidizing agents, a more common pathway involves the oxidation of thioether derivatives. acsgcipr.org The disulfide itself can also be further oxidized to thiolsulfinates with reagents like hydrogen peroxide in the presence of a suitable catalyst. mdpi.com

Table 1: Oxidation Reactions of Aromatic Thiols

| Starting Material | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|

| Aromatic Thiol | Hydrogen Peroxide (H₂O₂) / Iodide | Disulfide | researchgate.net |

| Aromatic Thiol | Dimethyl Sulfoxide (DMSO) / HI | Disulfide | biolmolchem.com |

The thiol group can be readily alkylated or arylated to form thioethers (sulfides). This typically occurs via nucleophilic substitution (Sₙ2 or SₙAr mechanisms) where the deprotonated thiol (thiolate) acts as the nucleophile, attacking an alkyl or aryl halide. acsgcipr.org The formation of the thiolate anion is usually achieved by using a base.

Common synthetic methods for thioether formation include the reaction of thiols with organic halides. taylorandfrancis.com To avoid the use of volatile and malodorous free thiols, alternative sulfur sources like thiourea (B124793) are sometimes employed, although direct alkylation of the thiol is more straightforward for a molecule like this compound. taylorandfrancis.com This reaction provides a versatile method for introducing a wide range of organic substituents at the sulfur atom, creating thioether derivatives with diverse properties.

The thiol group of this compound can react with carboxylic acids or their derivatives (like acyl chlorides) to form thioesters. This process, known as thioesterification, is a fundamental transformation in organic chemistry. organic-chemistry.org

A notable application involving a closely related structure is the use of an N-4,5-dimethoxy-2-mercaptobenzyl (Dmmb) auxiliary group in the synthesis of peptide thioesters. nih.gov In this methodology, an N-S acyl shift reaction occurs under mildly acidic conditions, demonstrating the reactivity of the sulfur atom in this particular chemical environment to form a thioester linkage. nih.gov This highlights the potential of the 4,5-dimethoxy-2-mercapto moiety to participate in sophisticated chemical transformations crucial for peptide and protein chemistry. The thiolate, generated under basic conditions, can also serve as a nucleophile in various other carbon-sulfur bond-forming reactions.

Mercaptobenzoic acids are excellent ligands in coordination chemistry due to the presence of both a "soft" sulfur donor atom and a "hard" oxygen donor from the carboxylate group. researchgate.net This dual nature allows this compound to coordinate with a wide variety of metal ions. researchgate.netsunway.edu.my

The thiol group can coordinate to a metal center in its neutral form or, more commonly, as a deprotonated thiolate. The specific coordination mode depends on the metal ion, the pH of the solution, and the presence of other ligands. For the isomeric 2-, 3-, and 4-mercaptobenzoate ligands, a wide range of coordination behaviors have been observed, including monodentate binding through either the sulfur or oxygen, as well as various bridging modes that can lead to the formation of coordination polymers. sunway.edu.my Given the ortho-positioning of the thiol and carboxylate groups, this compound has the potential to act as a bidentate S,O-chelating ligand, a mode prevalent for the parent 2-mercaptobenzoate (thiosalicylate) ligand. sunway.edu.my

Reactions Involving the Carboxylic Acid Group (-COOH)

The carboxylic acid group provides a second major site for chemical modification, primarily through reactions that target the acidic proton and the carbonyl carbon.

The carboxylic acid group of this compound can be converted into esters and amides, which are among the most fundamental transformations of this functional group.

Esterification is typically achieved through the Fischer esterification reaction, which involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and it is often driven to completion by using the alcohol as the solvent (in large excess) or by removing the water that is formed. masterorganicchemistry.com Alternatively, modern coupling agents can be used. For example, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the esterification of carboxylic acids with alcohols under mild conditions. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct amidation requires high temperatures to drive off water. More commonly, the carboxylic acid is first "activated" using a coupling agent. However, catalytic methods have been developed. For instance, niobium(V) oxide (Nb₂O₅) has been shown to be an effective and reusable Lewis acid catalyst for the direct amidation of various carboxylic acids with amines. researchgate.net This method is applicable to a wide range of substrates, suggesting its potential utility for the amidation of this compound. researchgate.net

Table 2: Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Equilibrium reaction; driven by excess alcohol or water removal. | masterorganicchemistry.com, masterorganicchemistry.com |

Table of Compounds

| Compound Name | Functional Groups |

|---|---|

| This compound | Thiol, Carboxylic Acid, Methoxy (B1213986) |

| 2,2'-disulfanediylbis(4,5-dimethoxybenzoic acid) | Disulfide, Carboxylic Acid, Methoxy |

| Sulfonic Acid (derivative) | Sulfonic Acid, Carboxylic Acid, Methoxy |

| Thioether (derivative) | Thioether, Carboxylic Acid, Methoxy |

| Thioester (derivative) | Thioester, Carboxylic Acid, Methoxy |

| N-4,5-dimethoxy-2-mercaptobenzyl (Dmmb) group | Thiol, Methoxy, Benzyl (B1604629) |

| 2-mercaptobenzoic acid (Thiosalicylic acid) | Thiol, Carboxylic Acid |

| 3-mercaptobenzoic acid | Thiol, Carboxylic Acid |

| 4-mercaptobenzoic acid | Thiol, Carboxylic Acid |

| Thiolsulfinate (derivative) | Thiolsulfinate, Carboxylic Acid, Methoxy |

| Thiourea | Thione, Amine |

| Ester (derivative) | Ester, Thiol, Methoxy |

| Amide (derivative) | Amide, Thiol, Methoxy |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) | Triazine, Morpholine |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for aromatic carboxylic acids. For this compound, which is an electron-rich aromatic acid, this transformation can be achieved under relatively mild conditions, particularly with the use of transition metal catalysts. nih.gov

Catalytic Decarboxylation: Palladium-catalyzed decarboxylation has been shown to be efficient for electron-rich aromatic acids. nih.gov The presence of electron-donating groups, such as the two methoxy groups on the aromatic ring of this compound, facilitates this process. The general mechanism for such reactions often involves the formation of an aryl-palladium intermediate, followed by protonolysis to yield the decarboxylated aromatic compound.

Recent research has also highlighted the use of bimetallic iron-ruthenium nanoparticles as effective catalysts for the decarboxylation of substituted benzoic acids, including those with methoxy substituents. nih.govacs.org These catalytic systems can operate under specific conditions of temperature and pressure to selectively remove the carboxyl group. nih.govacs.org

Thermal and Acid-Catalyzed Decarboxylation: While catalytic methods are often preferred for their efficiency and milder conditions, thermal decarboxylation can also occur, typically at high temperatures. The mechanism of thermal decarboxylation for substituted benzoic acids can be influenced by the position of the substituents. For ortho-substituted benzoic acids, the substituent can participate in the transition state, potentially altering the reaction mechanism compared to a direct cleavage of the aryl-carboxyl bond. researchgate.netcapes.gov.br

Theoretical studies on similar molecules, like salicylic (B10762653) acid, suggest that the decarboxylation can proceed through a pseudo-unimolecular decomposition, where the ortho-substituent plays a role in the transition state. researchgate.net In the case of this compound, the ortho-mercapto group could potentially influence the decarboxylation pathway. The presence of electron-donating groups is known to increase the electron density at the carbon atom adjacent to the carboxyl group, which can facilitate the electrophilic attack of a proton in what is known as an SE2 mechanism.

| Decarboxylation Method | Catalyst/Conditions | Key Features |

| Palladium-Catalyzed | Palladium complexes | Efficient for electron-rich aromatic acids. nih.gov |

| Bimetallic Nanoparticles | Fe-Ru nanoparticles | Selective decarboxylation under specific conditions. nih.govacs.org |

| Thermal | High temperature | Can be influenced by ortho-substituents. researchgate.net |

| Acid-Catalyzed | Strong acids | Proceeds via an electrophilic substitution mechanism (SE2). |

Acyl Halide and Anhydride Formation for Further Derivatization

The carboxylic acid group of this compound can be readily converted into more reactive derivatives such as acyl halides and anhydrides, which serve as versatile intermediates for further chemical transformations.

Acyl Halide Formation: Acyl chlorides are commonly synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.comyoutube.com The reaction of this compound with thionyl chloride would be expected to proceed via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and hydrogen chloride, resulting in the formation of 4,5-Dimethoxy-2-mercaptobenzoyl chloride. masterorganicchemistry.comyoutube.com It is important to note that thionyl chloride can also react with thiol groups, potentially leading to side products. researchgate.net Therefore, careful control of reaction conditions would be necessary to achieve selective conversion of the carboxylic acid.

Acid Anhydride Formation: Acid anhydrides can be formed from carboxylic acids through several methods. A common laboratory preparation involves the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.org For instance, 4,5-Dimethoxy-2-mercaptobenzoyl chloride could react with the sodium salt of this compound to form the corresponding symmetric anhydride. Alternatively, dehydrating agents can be used to form anhydrides directly from two equivalents of the carboxylic acid. nih.gov Heating a dicarboxylic acid can also lead to the formation of a cyclic anhydride, although this is not applicable to this compound. libretexts.org Another method involves the reaction of carboxylic acids with acetic anhydride. orgsyn.org

| Derivative | Reagent(s) | General Reaction |

| Acyl Chloride | Thionyl chloride (SOCl₂) | Ar-COOH + SOCl₂ → Ar-COCl + SO₂ + HCl masterorganicchemistry.com |

| Acid Anhydride | Acyl chloride + Carboxylic acid | Ar-COCl + Ar-COOH → (Ar-CO)₂O + HCl libretexts.org |

| Acid Anhydride | Dehydrating agents | 2 Ar-COOH → (Ar-CO)₂O + H₂O nih.gov |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two electron-donating methoxy groups. The directing effects of the substituents play a crucial role in determining the position of substitution.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The existing substituents on the benzene (B151609) ring influence both the rate of the reaction and the position of the incoming electrophile. msu.edu

Directing Effects:

Methoxy groups (-OCH₃): These are strongly activating and ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.

Carboxyl group (-COOH): This is a deactivating and meta-directing group because of its electron-withdrawing nature.

Mercapto group (-SH): This group is generally considered to be activating and ortho-, para-directing.

In this compound, the powerful activating and directing effects of the two methoxy groups and the mercapto group would likely dominate over the deactivating and meta-directing effect of the carboxylic acid. Therefore, electrophilic substitution would be expected to occur at the positions ortho or para to the activating groups. Given the substitution pattern, the most likely position for electrophilic attack would be the C6 position.

Halogenation: Halogenation of the aromatic ring can be achieved using reagents such as Br₂ with a Lewis acid catalyst like FeBr₃. minia.edu.eg For highly activated rings, the reaction may proceed even without a catalyst. The methoxy groups strongly favor substitution at the available ortho and para positions. nih.gov

Nitration: Nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org The strongly activating nature of the methoxy and mercapto groups would direct the incoming nitro group to the C6 position. stmarys-ca.edu

Nucleophilic Aromatic Substitution on Activated Ring Systems

Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich aromatic systems. This type of reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org The aromatic ring of this compound is electron-rich due to the methoxy groups, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions. Concerted SNAr reactions have been observed in some systems without strong electron-withdrawing groups, but this is considered more of an exception. nih.gov

Hydrogenation and Reduction of the Aromatic Nucleus

The aromatic ring of this compound can be reduced under certain conditions, although this often requires harsh conditions or specific catalysts.

Catalytic Hydrogenation: Catalytic hydrogenation of aromatic rings typically requires high pressures and temperatures and a suitable catalyst such as rhodium, ruthenium, or platinum. This would convert the benzene ring into a cyclohexane (B81311) ring. The presence of the sulfur atom in the mercapto group can poison many common hydrogenation catalysts like palladium and platinum, making this transformation challenging.

Reduction of the Carboxylic Acid: A more common and selective transformation is the reduction of the carboxylic acid group. A highly selective method for the direct step-down reduction of aromatic carboxylic acids to the corresponding arenes has been developed using a palladium(0)/(II) catalytic cycle. semanticscholar.orgnih.gov This method is notable for its broad substrate scope and tolerance of various functional groups. nih.gov Biocatalytic methods using carboxylic acid reductases (CARs) have also been employed to reduce aromatic carboxylic acids to the corresponding primary alcohols. rsc.org

Interplay and Selectivity in Multi-Functional Group Transformations

The presence of multiple functional groups in this compound makes chemoselectivity a key consideration in its chemical transformations. nih.gov Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. researchgate.netyoutube.com The outcome of a reaction can be controlled by carefully choosing reagents and reaction conditions.

For example, when considering the reaction with thionyl chloride, the primary reaction is expected to be the conversion of the carboxylic acid to an acyl chloride. masterorganicchemistry.com However, the potential for reaction with the thiol group exists. researchgate.net By using milder conditions or specific reagents, it may be possible to selectively target the carboxylic acid.

Similarly, in reduction reactions, reagents can be chosen to selectively reduce one functional group over another. For instance, certain palladium catalysts can reduce the carboxylic acid to an arene without affecting the aromatic ring or the methoxy groups. semanticscholar.orgnih.gov In contrast, catalytic hydrogenation under forcing conditions would likely reduce the aromatic ring.

The interplay between the electronic effects of the different substituents is also crucial. The activating methoxy and mercapto groups will dominate the directing effects in electrophilic aromatic substitution, leading to predictable regioselectivity. stmarys-ca.edu Understanding these interactions is essential for designing synthetic routes that selectively modify one part of the molecule while leaving the others intact.

Synthesis and Exploration of Derivatives of 4,5 Dimethoxy 2 Mercaptobenzoic Acid

Ester Derivatives of 4,5-Dimethoxy-2-Mercaptobenzoic Acid

The carboxylic acid moiety of this compound is a prime site for derivatization, particularly through esterification. This reaction allows for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the parent molecule.

Methyl and Ethyl Esters of this compound

The synthesis of simple alkyl esters, such as the methyl and ethyl esters, is a fundamental transformation in organic chemistry. A common and effective method for this is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. britannica.commdpi.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, the synthesis of methyl 2-mercaptobenzoate is achieved by dissolving 2-mercaptobenzoic acid in methanol (B129727) and adding concentrated sulfuric acid, followed by refluxing the mixture. chemicalbook.com A similar approach can be applied to synthesize the methyl and ethyl esters of this compound.

Table 1: Synthesis of Methyl and Ethyl Esters of Mercaptobenzoic Acid Analogs

| Starting Material | Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Mercaptobenzoic Acid | Methanol | Conc. H₂SO₄ | Reflux, 14 hours | Methyl 2-mercaptobenzoate | Not specified |

Data inferred from analogous reactions.

Long-Chain and Branched Ester Architectures

The synthesis of esters with long-chain or branched alkyl groups can also be achieved through modifications of the Fischer esterification or by using alternative esterification methods. For the synthesis of long-chain esters, reacting the carboxylic acid with the corresponding long-chain alcohol in the presence of a suitable catalyst is a common approach. google.com To overcome potential steric hindrance with branched alcohols, more potent activation methods for the carboxylic acid may be necessary. One such method involves converting the carboxylic acid to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then readily react with the long-chain or branched alcohol in the presence of a base, like pyridine (B92270) or triethylamine, to yield the desired ester. organic-chemistry.org Another effective method for esterification, especially for sterically hindered substrates, is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Amide Derivatives of this compound

The carboxylic acid group of this compound can be readily converted into an amide functionality, which is a cornerstone of many biologically active molecules and advanced materials. This transformation involves the formation of a new carbon-nitrogen bond and can be tailored to produce primary, secondary, or tertiary amides.

Primary, Secondary, and Tertiary Amides

The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by an amine. libretexts.org A common laboratory-scale method involves the use of coupling reagents. luxembourg-bio.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are widely employed to mediate the formation of the amide bond under mild conditions. nih.govnih.gov For example, the coupling of 2-mercaptobenzoic acid with an amino amide has been successfully achieved using HBTU and diisopropylethylamine (DIEA) in dimethylformamide (DMF). nih.gov This methodology can be adapted for the synthesis of primary, secondary, and tertiary amides of this compound by selecting the appropriate amine (ammonia for primary amides, a primary amine for secondary amides, and a secondary amine for tertiary amides).

Table 2: Reagents for Amide Synthesis from Carboxylic Acids

| Coupling Reagent System | Amine Type | Typical Base | Solvent |

|---|---|---|---|

| EDC/HOBt | Primary, Secondary | DIPEA, Et₃N | DMF, CH₂Cl₂ |

| HBTU | Primary, Secondary | DIPEA | DMF |

| SOCl₂ (via acyl chloride) | Primary, Secondary | Pyridine, Et₃N | CH₂Cl₂, THF |

Data compiled from general amide synthesis methodologies.

Cyclic Amides and Lactam Derivatives

The formation of cyclic amides, known as lactams, from this compound would require the introduction of a suitable nitrogen-containing functional group ortho to the carboxylic acid. While the parent molecule does not possess this feature, its precursor, 2-amino-4,5-dimethoxybenzoic acid, is an ideal starting material for the synthesis of lactam-containing structures. Intramolecular cyclization of such ortho-amino benzoic acids can be induced under various conditions to form a lactam ring. This transformation is a key step in the synthesis of many heterocyclic compounds.

Sulfur-Substituted Derivatives

The thiol group (-SH) of this compound is a highly reactive nucleophile and can participate in a variety of reactions to form sulfur-substituted derivatives. These modifications can significantly alter the chemical and physical properties of the molecule.

Common reactions of the thiol group include the formation of thioesters, disulfides, and thioethers.

Thioesters can be synthesized by the reaction of the thiol with a carboxylic acid or its activated derivative, such as an acyl chloride. wikipedia.org Trifluoroacetic acid can be an effective catalyst for the direct condensation of thiols and carboxylic acids to form thioesters. tandfonline.comtandfonline.com

Disulfides are readily formed by the oxidation of thiols. nih.gov Mild oxidizing agents, or even exposure to air, can facilitate the coupling of two thiol molecules to form a disulfide bridge (-S-S-). This reaction is often a consideration during the handling and purification of thiol-containing compounds. nih.gov

Thioethers (sulfides) can be prepared by the reaction of the thiolate, formed by deprotonating the thiol with a base, with an alkyl halide in a nucleophilic substitution reaction. google.com Alternatively, thioethers can be synthesized by reacting the thiol with an alcohol in the presence of a Lewis acid catalyst. google.com

Table 3: Common Reactions of the Thiol Group

| Derivative | Reactant | Reaction Type | Key Reagents/Conditions |

|---|---|---|---|

| Thioester | Carboxylic Acid/Acyl Chloride | Acylation | DCC, DMAP; or Pyridine |

| Disulfide | Oxidizing Agent | Oxidation | Air, I₂, H₂O₂ |

This table summarizes general reactions of thiophenols.

Synthesis of Sulfones, Sulfoxides, and Sulfonamides

The sulfur atom of this compound is a key site for synthetic elaboration, particularly through oxidation and conversion to sulfonamides.

Sulfoxides and Sulfones: The oxidation of the thiol group is a fundamental transformation. Typically, the thiol is first converted to a more stable thioether, which is then oxidized. The selective oxidation of thioethers can yield either sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used. nih.gov Hydrogen peroxide is a common and environmentally benign oxidant for this purpose, often used in conjunction with a catalyst or a solvent like glacial acetic acid to control the extent of oxidation. nih.gov

The general pathway involves the initial S-alkylation of this compound to form a thioether. Subsequent controlled oxidation, for instance with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, would selectively produce the corresponding sulfoxide (B87167). organic-chemistry.org Using an excess of the oxidizing agent or more forcing conditions, such as stronger oxidants or higher temperatures, would lead to the formation of the sulfone. ekb.eg

Sulfonamides: The synthesis of sulfonamides from this compound typically proceeds through a two-step sequence. The first step involves the oxidative chlorination of the thiol group to form the corresponding sulfonyl chloride. ekb.eg This intermediate is highly reactive and is generally not isolated. Reagents such as chlorine in the presence of water or other chlorinating agents can be used for this transformation. The resulting 4,5-dimethoxy-2-carboxybenzenesulfonyl chloride can then be reacted with ammonia (B1221849) or a primary or secondary amine to yield the desired sulfonamide. ekb.egnih.gov The choice of amine determines the final structure of the sulfonamide derivative.

| Derivative Class | Synthetic Precursor | Key Transformation | Typical Reagents | Product |

| Sulfoxide | 2-(Alkylthio)-4,5-dimethoxybenzoic acid | Selective Oxidation | H₂O₂, m-CPBA (1 equiv.) | 2-(Alkylsulfinyl)-4,5-dimethoxybenzoic acid |

| Sulfone | 2-(Alkylthio)-4,5-dimethoxybenzoic acid | Full Oxidation | Excess H₂O₂, KMnO₄ | 2-(Alkylsulfonyl)-4,5-dimethoxybenzoic acid |

| Sulfonamide | This compound | Oxidative Chlorination & Amination | 1. Cl₂, H₂O 2. R¹R²NH | N-substituted 2-carboxy-4,5-dimethoxybenzenesulfonamide |

Thioether-Containing Derivatives and Their Transformations

The nucleophilic thiol group of this compound readily participates in S-alkylation reactions to form thioethers, also known as sulfides. This transformation is typically achieved by reacting the thiol with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. taylorandfrancis.comthieme-connect.de The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the thiol to form a thiolate anion, which then acts as a potent nucleophile to displace the halide from the alkylating agent. thieme-connect.de

These thioether derivatives are not merely final products but also serve as crucial intermediates for further chemical modifications. As discussed previously, the thioether linkage can be selectively oxidized to produce sulfoxides or sulfones. nih.gov This allows for fine-tuning of the electronic and steric properties of the sulfur-containing substituent. The stability of the thioether bond also makes these compounds robust platforms for modifications at other positions of the molecule, such as the carboxylic acid group.

| Reactant | Alkylating Agent Example | Base | Product |

| This compound | Methyl iodide | K₂CO₃ | 4,5-Dimethoxy-2-(methylthio)benzoic acid |

| This compound | Benzyl (B1604629) bromide | NaOH | 2-(Benzylthio)-4,5-dimethoxybenzoic acid |

| This compound | Ethyl bromoacetate | NaH | 2-((Ethoxycarbonyl)methylthio)-4,5-dimethoxybenzoic acid |

Incorporation into Heterocyclic Systems

The structure of this compound contains functionalities that can be utilized to construct fused heterocyclic rings, leading to complex molecular architectures.

Benzothiazines: The synthesis of benzothiazines generally requires a 2-aminothiophenol (B119425) precursor which undergoes condensation with a suitable carbonyl compound or other electrophiles. cbijournal.comnih.gov To utilize this compound for benzothiazine synthesis, a synthetic route would first need to introduce a nitrogen-containing functionality ortho to the thiol group. A plausible, albeit multi-step, approach would involve the nitration of the aromatic ring, followed by reduction of the nitro group to an amine. The resulting 2-amino-5,6-dimethoxy-3-mercaptobenzoic acid could then undergo cyclocondensation reactions. For example, reaction with α-haloketones or β-dicarbonyl compounds would lead to the formation of the 1,4-benzothiazine ring system. cbijournal.com

Benzothiazoles: The formation of a benzothiazole (B30560) ring from a 2-aminothiophenol derivative is a common synthetic strategy. kuleuven.be Following the same initial steps of nitration and reduction to generate an amino group adjacent to the thiol, the resulting intermediate can be cyclized to form a benzothiazole. unife.it Reaction with various one-carbon electrophiles such as aldehydes, carboxylic acids, or acyl chlorides would yield 2-substituted benzothiazoles. mdpi.com For instance, condensation with an aldehyde would directly produce the benzothiazole ring. unife.it

Quinazolines: Quinazolines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. beilstein-journals.org Synthesizing a quinazoline (B50416) derivative from this compound would involve using the existing benzene ring as a foundation and constructing the pyrimidine ring. This typically requires an ortho-amino carboxylic acid or a related derivative. organic-chemistry.orgresearchgate.net Therefore, a synthetic sequence would first involve the conversion of the thiol group to an amino group, or more practically, starting from a precursor where an amino group is already in place of the thiol. If proceeding from the title compound, a challenging transformation would be required to replace the sulfur with nitrogen. A more feasible route would involve using the carboxylic acid and an adjacent, synthetically installed amino group to react with a one-carbon source like formamide (B127407) or an orthoester to close the pyrimidine ring. organic-chemistry.org

Thiazine (B8601807) Derivatives: Thiazines are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. osi.lv The synthesis of thiazine derivatives can be achieved through various cyclization strategies. mdpi.comnih.govresearchgate.net For instance, this compound could react with a molecule containing both an amine and a leaving group, separated by a suitable carbon chain, to form a thiazine ring. A common method involves the reaction of a thiol with a 3-halopropyl isothiocyanate, which undergoes a cascade of intermolecular and intramolecular reactions to build the thiazine scaffold. mdpi.com

The functional groups of this compound can be used to link it to existing heterocyclic cores, such as triazines and pyrimidines, creating conjugate molecules.

Triazine Conjugates: 1,3,5-Triazines, particularly those bearing one or more chlorine atoms (e.g., cyanuric chloride), are highly susceptible to nucleophilic substitution. nih.govmdpi.com The thiol group of this compound can act as a potent nucleophile, displacing a chloride from a triazine ring to form a stable thioether linkage. mdpi.com Similarly, the carboxylic acid group could be converted to an amide by reacting it with an amino-substituted triazine, forming a stable conjugate. nih.gov

Pyrimidine Conjugates: The synthesis of pyrimidine conjugates can be achieved in a similar manner. nih.gov Chloro-substituted pyrimidines readily react with nucleophiles. nih.gov The thiolate anion of this compound can displace a chlorine atom from a pyrimidine ring to form a 2-thiopyrimidine derivative. eurekaselect.com Alternatively, the carboxylic acid group can be activated and coupled with an aminopyrimidine to create an amide-linked conjugate. organic-chemistry.org These conjugation strategies allow for the combination of the physicochemical properties of the mercaptobenzoic acid moiety with the biological or material properties associated with the heterocyclic core.

| Heterocyclic System | General Synthetic Approach | Required Modification/Reactant |

| Benzothiazine | Cyclocondensation | Introduction of an ortho-amino group; reaction with β-dicarbonyls |

| Benzothiazole | Cyclization | Introduction of an ortho-amino group; reaction with aldehydes or acids |

| Quinazoline | Pyrimidine ring formation | Requires an ortho-amino group; reaction with a C1 source |

| Thiazine | Intramolecular cyclization | Reaction with bifunctional reagents like 3-halopropylamines |

| Triazine Conjugate | Nucleophilic substitution | Reaction with a chlorotriazine (e.g., cyanuric chloride) |

| Pyrimidine Conjugate | Nucleophilic substitution | Reaction with a chloropyrimidine |

Polymerization and Oligomerization via Functional Groups

The bifunctional nature of this compound, possessing both a carboxylic acid and a thiol group, makes it a potential monomer for the synthesis of polymers and oligomers. Depending on the polymerization strategy, either or both functional groups can be engaged in chain-forming reactions.

One potential route is the formation of a poly(thioester). In this approach, the thiol group of one monomer molecule would react with the carboxylic acid group of another. This type of condensation polymerization would typically require activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents to facilitate the formation of the thioester linkage and would result in a linear polymer chain. Research on the polymerization of similar molecules, such as S-acetyl-4-mercaptobenzoic acid, has shown that high-temperature solution polymerization can yield poly(4-mercaptobenzoyl) whiskers, demonstrating the feasibility of forming such polymers. kpi.ua

Alternatively, polymerization could proceed exclusively through one of the functional groups, leaving the other available for post-polymerization modification. For example, if a polymerization method targets the carboxylic acid group, the resulting polymer would feature pendant thiol groups along its backbone. Conversely, polymerization through the thiol group, for instance, via disulfide bond formation or reaction with a dielectrophile, would yield a polymer with pendant carboxylic acid groups. These reactive pendant groups could then be used to graft other molecules or to form cross-linked networks, further diversifying the material properties.

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy Techniques for Structural Elucidation

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule. The spectrum of 4,5-dimethoxy-2-mercaptobenzoic acid is expected to display characteristic absorption bands corresponding to its carboxylic acid, thiol, methoxy (B1213986), and aromatic components.

The carboxylic acid group gives rise to two prominent vibrations: a broad O-H stretching band, typically found in the 2500–3300 cm⁻¹ region due to strong hydrogen bonding, and a sharp, intense C=O (carbonyl) stretching band around 1700 cm⁻¹. The thiol (S-H) group is expected to show a weak but sharp absorption band in the 2550–2600 cm⁻¹ range. The presence of methoxy groups will be confirmed by C-O stretching vibrations, which typically appear as strong bands between 1250 cm⁻¹ and 1000 cm⁻¹. Aromatic C=C ring stretching vibrations are expected in the 1450–1600 cm⁻¹ region, while aromatic C-H stretching appears above 3000 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 2550-2600 | Weak, Sharp | S-H Stretch | Thiol |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1450-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 and ~1030 | Strong | C-O Stretch | Methoxy (Asymmetric & Symmetric) |

| ~1290 | Medium | C-O Stretch | Carboxylic Acid |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for fingerprinting the core molecular structure. For this compound, the most intense Raman signals are expected to originate from the vibrations of the aromatic ring.

Key predicted signals include strong peaks corresponding to the ring breathing modes, which are characteristic of the substituted benzene (B151609) structure. researchgate.net The S-H stretch, while often weak in FT-IR, can sometimes be more clearly observed in Raman spectra. The C=O stretch of the carboxylic acid will be present but is typically weaker in Raman than in FT-IR. The symmetric vibrations of the methoxy groups and other skeletal vibrations contribute to a unique fingerprint in the region below 1600 cm⁻¹, allowing for unambiguous identification of the compound.

Table 2: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 2550-2600 | Weak-Medium | S-H Stretch | Thiol |

| ~1600 | Strong | ν(CC) Ring Breathing Mode | Aromatic Ring |

| ~1400 | Medium | δ(CH) / ν(COO⁻) Combination | Aromatic / Carboxylate |

| ~1080 | Strong | ν(CC) Ring Breathing Mode | Aromatic Ring |

| ~800 | Medium | Ring Breathing / C-S Stretch | Aromatic / Thiol |

Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. The thiol group in this compound serves as an excellent anchor, forming a strong covalent bond with the metal surface. This interaction allows for immense amplification of the Raman signal. rsc.org

When adsorbed, the molecule's orientation relative to the surface dictates which vibrational modes are enhanced, according to SERS selection rules. It is anticipated that the molecule binds to the surface primarily through the deprotonated thiol (thiolate) group. rsc.org This would orient the aromatic ring in close proximity to the surface, leading to a significant enhancement of the ring breathing modes (around 1080 cm⁻¹ and 1590 cm⁻¹), similar to what is observed for 4-mercaptobenzoic acid. researchgate.netmdpi.com Depending on the pH and surface potential, the carboxylate group may also interact with the surface, influencing the orientation and the resulting SERS spectrum. nih.gov The S-H vibration would be absent, while a C-S vibration at a lower frequency (around 700-800 cm⁻¹) would confirm the covalent attachment to the metal. mdpi.com

Table 3: Predicted Prominent SERS Bands for this compound on a Silver or Gold Surface

| Predicted SERS Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| ~1590 | Very Strong | ν₈ₐ (Aromatic Ring Breathing) | A primary enhancement peak, sensitive to molecular orientation and environment. nih.govnih.gov |

| ~1400 | Medium | ν(COO⁻) Symmetric Stretch | Intensity is highly pH-dependent. nih.gov |

| ~1080 | Very Strong | ν₁₂ (Aromatic Ring Breathing) | Another primary enhancement peak, often used for quantification. researchgate.net |

| ~800 | Medium | C-S Stretch | Indicates covalent bonding of the thiol group to the metal surface. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR for Structural Connectivity and Purity

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their connectivity. For this compound, the spectrum is expected to be relatively simple and highly informative.

There are two aromatic protons on the ring at positions 3 and 6. Due to the substitution pattern, these protons are not adjacent to any other protons, so they are both expected to appear as sharp singlets. The two methoxy groups are in distinct chemical environments and should appear as two separate singlets, each integrating to three protons. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and the thiol proton will appear as a singlet whose position can vary depending on solvent and concentration.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| >10 | Broad Singlet | 1H | -COOH (Carboxylic Acid) |

| ~7.3 | Singlet | 1H | Ar-H (Aromatic Proton) |

| ~6.8 | Singlet | 1H | Ar-H (Aromatic Proton) |

| ~3.85 | Singlet | 3H | -OCH₃ (Methoxy) |

| ~3.80 | Singlet | 3H | -OCH₃ (Methoxy) |

| ~4.0-5.0 | Singlet | 1H | -SH (Thiol) |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. For this compound, nine distinct carbon signals are expected, corresponding to the nine unique carbon atoms in the structure.

The carbonyl carbon of the carboxylic acid will appear furthest downfield, typically in the 165-175 ppm range. The six aromatic carbons will have distinct chemical shifts determined by the electronic effects of the attached substituents (-COOH, -SH, -OCH₃). Based on data from analogous compounds like veratric acid, the carbons bearing the electron-donating methoxy groups will be shifted upfield, while the carbon attached to the electron-withdrawing carboxyl group will be shifted downfield. rsc.org The two methoxy carbons will appear as sharp signals around 56-61 ppm. rsc.org

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~150-155 | C-OCH₃ (Aromatic) |

| ~145-150 | C-OCH₃ (Aromatic) |

| ~125-130 | C-COOH (Aromatic) |

| ~115-120 | C-SH (Aromatic) |

| ~110-115 | C-H (Aromatic) |

| ~105-110 | C-H (Aromatic) |

| ~56-61 | -OCH₃ (Methoxy Carbons) |

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like this compound. These techniques reveal through-bond correlations, providing definitive structural confirmation.

Correlation SpectroscopY (COSY): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons, H-3 and H-6, confirming their spatial proximity on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the carbon signals of the aromatic ring. The spectrum would show distinct correlation peaks linking the signal for the H-3 proton to the C-3 carbon and the H-6 proton to the C-6 carbon. It would also confirm the assignments for the two methoxy groups by correlating the methoxy proton signals to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds (²J and ³J ¹H-¹³C correlations). youtube.com This is arguably the most powerful 2D NMR technique for assembling the molecular skeleton. For this compound, key HMBC correlations would be observed between:

The methoxy protons and the aromatic carbons they are attached to (C-4 and C-5).

The aromatic proton H-3 and neighboring carbons, including the carboxyl carbon (C-7).

The aromatic proton H-6 and its adjacent carbons.

These combined techniques allow for the complete and confident assignment of every proton and carbon in the molecule, as detailed in the hypothetical data table below.

Table 1: Predicted ¹H and ¹³C NMR Assignments and 2D NMR Correlations for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | ~120.0 | H-6 |

| 2 | - | ~115.0 | H-3, SH |

| 3 | ~7.0 (s) | ~112.0 | C-1, C-2, C-4, C-5, C-7 |

| 4 | - | ~150.0 | H-3, 4-OCH₃ |

| 5 | - | ~148.0 | H-6, 5-OCH₃ |

| 6 | ~7.5 (s) | ~118.0 | C-1, C-2, C-4, C-5 |

| 7 (COOH) | ~12.0 (br s) | ~170.0 | H-6 |

| 4-OCH₃ | ~3.9 (s) | ~56.0 | C-4 |

| 5-OCH₃ | ~3.8 (s) | ~56.0 | C-5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. For this compound (C₉H₁₀O₄S), the exact mass can be calculated and compared to the experimental value. This precision is critical to distinguish it from isomers or other compounds with the same nominal mass. The expected monoisotopic mass would be calculated with high precision, confirming the compound's elemental composition.

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometry allows for the analysis of individual components within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. jddtonline.info Direct analysis of this compound by GC-MS would be challenging due to the low volatility of the carboxylic acid and thiol groups. However, analysis is possible after derivatization, for instance, by converting the acid and thiol to their more volatile trimethylsilyl (B98337) (TMS) esters/ethers. nist.gov The resulting mass spectrum would show a molecular ion corresponding to the derivatized molecule and characteristic fragmentation patterns. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for analyzing polar, non-volatile, and thermally sensitive molecules like this compound. rrml.roresearchgate.net The compound can be separated from impurities on a suitable LC column (e.g., C18) and then introduced into the mass spectrometer, typically using electrospray ionization (ESI). In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight. Tandem MS (MS/MS) experiments can be performed on this ion to induce fragmentation and gain further structural information. rrml.ro

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and thiol functional groups, which govern the compound's solid-state properties. While specific data for this compound is not available, the analysis of a related structure, 4-mercaptobenzoic acid, demonstrates the power of this technique. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | 5-10 |

| b (Å) | 6-15 |

| c (Å) | 10-20 |

| β (°) | 90-105 |

| Volume (ų) | ~1000-1500 |

| Z (molecules/unit cell) | 4 |

Electron Microscopy for Morphological Characterization of Materials Incorporating the Compound

Electron microscopy (EM), including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is not typically used for the structural characterization of small molecules themselves. Instead, it is a powerful tool for visualizing the morphology of materials at the micro- and nanoscale. mdpi.com

In the context of this compound, electron microscopy would be employed to characterize materials where this compound is a key component. For example:

If the compound is used to form self-assembled monolayers (SAMs) on a gold surface (via the thiol group), SEM and TEM could be used to study the uniformity and structure of the resulting film.

If it is incorporated into polymers, nanoparticles, or other composite materials, EM would be essential for characterizing the morphology, particle size distribution, and dispersion of the compound within the host matrix. mdpi.com

Therefore, while not a tool for its primary structural elucidation, EM is critical for understanding the material properties when this compound is used in applications such as surface modification or advanced material formulation.

Computational Chemistry and Theoretical Investigations of 4,5 Dimethoxy 2 Mercaptobenzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 4,5-Dimethoxy-2-mercaptobenzoic acid. These methods provide a detailed picture of the molecule's geometry, energy, and the distribution of its electrons, which are key determinants of its chemical properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. researchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. arxiv.org This involves finding the minimum energy conformation on the potential energy surface. For substituted benzoic acids, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been shown to provide optimized geometries that are in good agreement with experimental data where available. nih.govnih.gov

The optimization process for this compound would reveal key structural parameters. The planarity of the benzene (B151609) ring, the orientation of the carboxylic acid, methoxy (B1213986), and mercapto groups relative to the ring, and the intramolecular interactions, such as potential hydrogen bonding between the carboxylic proton and the sulfur atom of the mercapto group, are all elucidated. nih.gov The total energy calculated for the optimized structure is a critical piece of data, representing the molecule's stability. nih.govresearchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-S Bond Length | ~1.78 Å |

| S-H Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.22 Å |

| O-H Bond Length | ~0.97 Å |

| Dihedral Angle (COOH) | ~5-15° |

Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules calculated by DFT. Actual values would require a specific DFT calculation for this molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, the sulfur atom of the mercapto group, and the oxygen atoms of the methoxy groups, due to their electron-donating nature. The LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, which can act as electron acceptors. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and representative of what might be expected for a molecule with this structure based on DFT calculations of similar aromatic compounds. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com The MEP map is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potential. researchgate.net Typically, red signifies regions of high negative potential (electron-rich), while blue indicates areas of high positive potential (electron-poor), with intermediate potentials represented by colors like green and yellow. researchgate.net

Prediction and Interpretation of Spectroscopic Data

Computational methods are extensively used to simulate and help interpret various types of molecular spectra. These theoretical predictions can be compared with experimental data to confirm molecular structures and assign spectral features.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. nih.gov These calculations predict the frequencies and intensities of the vibrational modes of the molecule. nih.gov By comparing the simulated spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. researchgate.netresearchgate.net For substituted benzoic acids, DFT calculations have proven to be a reliable tool for vibrational analysis. nih.govnih.gov